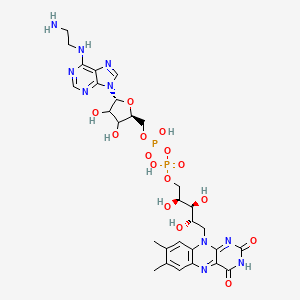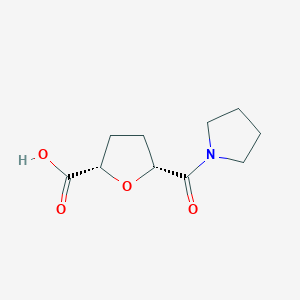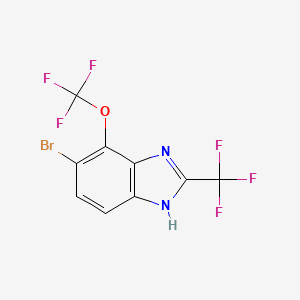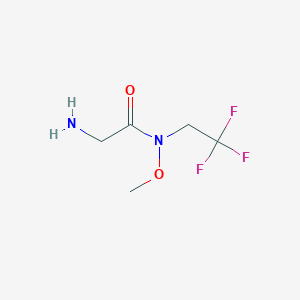
2-amino-N-methoxy-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-methoxy-N-(2,2,2-trifluoroethyl)acetamide is a versatile acetamide derivative that plays a crucial role in organic synthesis and medicinal chemistry. The presence of the trifluoroethyl group enhances its stability and alters its biological activity, impacting properties such as solubility and lipophilicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-N-methoxy-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product. The crude product can be salted with acid to get a salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, and finally, a base is added to dissociate pure 2-amino-N-(2,2,2-trifluoroethyl)acetamide .
Industrial Production Methods
An improved process for the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide and water. This is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether in an autoclave under pressure .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-methoxy-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-amino-N-methoxy-N-(2,2,2-trifluoroethyl)acetamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is a crucial component in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 2-amino-N-methoxy-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-amino-N-methoxy-N-(2,2,2-trifluoroethyl)acetamide include:
2-amino-N-(2,2,2-trifluoroethyl)acetamide: A closely related compound with similar properties and applications.
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: Another derivative with slight modifications in its structure, leading to different biological activities.
Uniqueness
The uniqueness of this compound lies in its methoxy group, which provides distinct chemical and biological properties compared to its analogs. This modification enhances its stability and solubility, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H9F3N2O2 |
|---|---|
Poids moléculaire |
186.13 g/mol |
Nom IUPAC |
2-amino-N-methoxy-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C5H9F3N2O2/c1-12-10(4(11)2-9)3-5(6,7)8/h2-3,9H2,1H3 |
Clé InChI |
LLWRXJHKZWOQKP-UHFFFAOYSA-N |
SMILES canonique |
CON(CC(F)(F)F)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



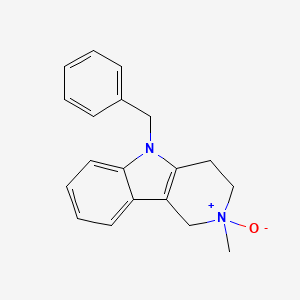

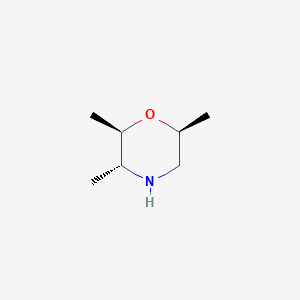
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)

![(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)


